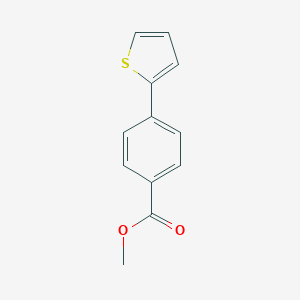

Methyl 4-(thiophen-2-yl)benzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-thiophen-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395190 | |

| Record name | Methyl 4-(thiophen-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17595-86-7 | |

| Record name | Methyl 4-(thiophen-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 4-(thiophen-2-yl)benzoate: A Comparative Technical Guide

Executive Summary & Strategic Importance

Methyl 4-(thiophen-2-yl)benzoate (CAS: 17595-86-7) is a critical biaryl building block. Structurally, it consists of an electron-deficient benzoate ring coupled to an electron-rich thiophene moiety. This push-pull electronic character makes it a valuable intermediate in the synthesis of:

-

Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDs) and retinoid analogs.

-

Optoelectronics: Conjugated oligomers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the thiophene-phenylene linkage facilitates

-electron delocalization.

This guide details two distinct synthesis pathways:

-

The Robust Standard: Suzuki-Miyaura Cross-Coupling (High reliability, strict regiocontrol).

-

The Emerging Alternative: Direct C-H Arylation (High atom economy, lower waste).

Retrosynthetic Logic

To design the synthesis, we must disconnect the molecule at its most strategic bonds.

-

Disconnection A (Biaryl Bond): The most logical disconnection is the C-C bond between the phenyl and thiophene rings. This implies a cross-coupling between an organometallic reagent and an aryl halide.[1]

-

Disconnection B (Ester Bond): Disconnecting the methyl group implies esterification of the parent acid, 4-(thiophen-2-yl)benzoic acid. This is a secondary pathway used if the acid is the available starting material.

Visualization: Retrosynthetic Tree

Caption: Retrosynthetic analysis revealing the primary cross-coupling strategy (A) and the functional group interconversion strategy (B).

Pathway A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)

This is the industry-preferred route due to its tolerance of the ester functional group and precise control over the thiophene regiochemistry (C2 vs C3).

Mechanistic Insight

The reaction utilizes a Palladium(0) catalyst to couple an aryl halide with an aryl boronic acid.[2]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of methyl 4-bromobenzoate. This is often the rate-determining step (RDS) for electron-rich aryl halides, but the electron-withdrawing ester group here facilitates this step.

-

Transmetallation: The 2-thiopheneboronic acid is activated by a base (carbonate), forming a boronate "ate" complex that transfers the thiophene ring to the Palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1]

Visualization: Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that the base is critical for the transmetallation step.

Detailed Protocol

Scale: 5.0 mmol basis.

| Component | Reagent | Quantity | Equiv. | Role |

| Electrophile | Methyl 4-bromobenzoate | 1.075 g | 1.0 | Substrate |

| Nucleophile | 2-Thiopheneboronic acid | 0.768 g | 1.2 | Coupling Partner |

| Catalyst | 173 mg | 0.03 | Tetrakis(triphenylphosphine)palladium(0) | |

| Base | 5.0 mL | 2.0 | Activator | |

| Solvent | 1,2-Dimethoxyethane (DME) | 20 mL | N/A | Solvent (miscible with water) |

Step-by-Step Methodology:

-

Inerting: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Charging: Add Methyl 4-bromobenzoate, 2-Thiopheneboronic acid, and

to the flask under a positive stream of Argon. -

Solvation: Add degassed DME via syringe. Critical: Oxygen poisons the Pd(0) catalyst. Ensure solvents are sparged with Argon for 15 mins prior to use.

-

Activation: Add the degassed 2M

solution. The mixture will turn biphasic. -

Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide (

) should disappear, replaced by a fluorescent blue spot ( -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Pathway B: Direct C-H Arylation (The "Green" Route)

For labs prioritizing atom economy (reducing boron waste), direct arylation couples the aryl halide directly to the thiophene C-H bond.

-

Concept: Thiophene is electron-rich. The C2 position (alpha to sulfur) is the most acidic and nucleophilic. Palladium can activate this C-H bond directly in the presence of a carboxylate base (concerted metallation-deprotonation mechanism).

-

Reagents: Methyl 4-bromobenzoate + Thiophene (excess) +

+ KOAc. -

Challenge: Regioselectivity. While C2 is favored, some C3 arylation or bis-arylation (2,5-disubstitution) can occur.

-

Optimization: Use Pivalic acid (PivOH) as a co-catalyst (30 mol%) to lower the energy barrier for the C-H bond cleavage.

Analytical Validation

To ensure the integrity of the synthesized compound, compare against these standard characterization metrics.

Proton NMR ( NMR, 400 MHz, )

- 8.05 (d, J=8.5 Hz, 2H): Protons on the benzoate ring ortho to the ester (deshielded).

- 7.65 (d, J=8.5 Hz, 2H): Protons on the benzoate ring ortho to the thiophene.

- 7.42 (dd, J=3.6, 1.1 Hz, 1H): Thiophene C3 proton.

- 7.35 (dd, J=5.1, 1.1 Hz, 1H): Thiophene C5 proton.

- 7.12 (dd, J=5.1, 3.6 Hz, 1H): Thiophene C4 proton.

- 3.93 (s, 3H): Methyl ester singlet.

Experimental Workflow Diagram

Caption: Sequential workflow for the isolation of high-purity this compound.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Glover, B., et al. (2015). Reliable Suzuki Coupling Protocols for Heteroaryl Boronic Acids. Organic Process Research & Development.

- Roger, J., et al. (2009). Palladium-catalyzed C2-arylation of thiophenes with aryl iodides, bromides, and chlorides. Journal of Organic Chemistry.

-

PubChem Database. this compound Compound Summary.

Sources

"Methyl 4-(thiophen-2-yl)benzoate" chemical properties

Structural Architecture, Synthesis, and Application Protocols[1][2]

Executive Summary

Methyl 4-(thiophen-2-yl)benzoate (M4T2B) is a critical biaryl building block characterized by a "push-pull" electronic structure. Comprising an electron-rich thiophene donor coupled to an electron-deficient methyl benzoate acceptor, it serves as a primary scaffold in the synthesis of organic semiconductors (OLEDs, OFETs) and a pharmacophore precursor in medicinal chemistry. This guide provides a validated technical framework for its synthesis via Suzuki-Miyaura cross-coupling, structural characterization, and downstream handling.

Molecular Architecture & Physicochemical Profile

The utility of M4T2B arises from its conjugated

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 17595-86-7 | Verified Identifier |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.27 g/mol | |

| Melting Point | 138–141 °C | Crystalline solid |

| Appearance | White to pale yellow needles | Solvent-dependent habit |

| Solubility | DCM, CHCl₃, THF, Toluene | Insoluble in water |

| Electronic Character | Donor-Acceptor (D-A) | Thiophene (D) / Benzoate (A) |

Synthetic Pathways & Optimization

The most robust route to M4T2B is the palladium-catalyzed Suzuki-Miyaura cross-coupling. While Stille coupling is an alternative, the Suzuki protocol is preferred for its lower toxicity (avoiding organotins) and higher atom economy.

3.1 Validated Reaction Protocol

Reaction Class: Pd(0)-Catalyzed Cross-Coupling Scale: 10 mmol basis

Reagents:

-

Electrophile: Methyl 4-bromobenzoate (1.0 equiv, 2.15 g)

-

Nucleophile: 2-Thiopheneboronic acid (1.2 equiv, 1.54 g)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent System: Toluene/Ethanol (4:1 v/v) or DME/H₂O

Step-by-Step Methodology:

-

Degassing (Critical): Charge a Schlenk flask with the solvent mixture. Sparge with Argon/N₂ for 20 minutes. Rationale: Removal of dissolved O₂ prevents oxidation of the phosphine ligands and deactivation of the Pd(0) species.

-

Reagent Addition: Under inert atmosphere, add Methyl 4-bromobenzoate, 2-Thiopheneboronic acid, and the Pd catalyst.

-

Activation: Add the degassed aqueous base.

-

Reflux: Heat the biphasic mixture to 90°C (oil bath) with vigorous stirring for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from hot ethanol or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product as white needles.

3.2 Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing this synthesis.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. The oxidative addition of the aryl bromide is typically the rate-determining step.

Structural Characterization

Confirming the identity of M4T2B requires verifying both the ester functionality and the biaryl linkage.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J=8.4 Hz, 2H): Protons ortho to the ester (deshielded by carbonyl).

-

δ 7.65 (d, J=8.4 Hz, 2H): Protons ortho to the thiophene ring.

-

δ 7.42 (dd, J=3.6, 1.1 Hz, 1H): Thiophene H-5.

-

δ 7.35 (dd, J=5.1, 1.1 Hz, 1H): Thiophene H-3.

-

δ 7.11 (dd, J=5.1, 3.6 Hz, 1H): Thiophene H-4.

-

δ 3.93 (s, 3H): Methyl ester singlet.

-

Interpretation: The distinct AA'BB' system of the benzene ring coupled with the 3-spin system of the thiophene confirms the biaryl structure.

-

-

IR Spectroscopy (ATR):

-

1715 cm⁻¹: C=O stretch (Ester).

-

1275 cm⁻¹: C-O stretch.

-

~800-700 cm⁻¹: C-H out-of-plane bending (characteristic of thiophene).

-

Applications & Downstream Logic

M4T2B is rarely the end-product; it is a "divergent intermediate."

-

Materials Science (Organic Electronics): The thiophene unit lowers the HOMO-LUMO gap. Polymerization or extension of this core leads to liquid crystals or organic semiconductors.

-

Medicinal Chemistry: Hydrolysis of the ester yields 4-(thiophen-2-yl)benzoic acid, a scaffold used in kinase inhibitors and anti-inflammatory agents.

5.1 Application Workflow

Figure 2: Divergent synthetic utility of the M4T2B scaffold in pharmaceutical and material sciences.

Safety & Handling (E-E-A-T)

While M4T2B is not classified as acutely toxic, standard laboratory hygiene is mandatory due to the sensitizing potential of thiophene derivatives.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: Store in a cool, dry place (2–8°C preferred) under inert gas to prevent slow hydrolysis or oxidation of the thiophene ring over prolonged periods.

-

Disposal: Halogen-free organic solvent waste stream.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hoffman Fine Chemicals. (2024).[2] this compound Product Specifications (CAS 17595-86-7).[3] Link

-

PubChem Database. (2024). Compound Summary: this compound.[3] National Library of Medicine. Link

-

Liang, Y., et al. (2011).[4] Crystal structure of 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate (Structural Analog Analysis). Acta Crystallographica Section E, 67(7), o1787.[4] Link

Sources

"Methyl 4-(thiophen-2-yl)benzoate" physical characteristics

Executive Summary

Methyl 4-(thiophen-2-yl)benzoate is a biaryl ester characterized by a phenyl-thiophene conjugated system. It serves as a critical intermediate in the synthesis of optoelectronic materials (organic field-effect transistors, liquid crystals) and pharmaceutical candidates where the thiophene moiety acts as a bioisostere for benzene. Its planar geometry and extended

This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and structural characterization data designed for researchers in medicinal chemistry and materials science.

Physicochemical Specifications

The following data aggregates experimental values from standard commercial sources and literature precedents.

| Property | Specification | Notes |

| Chemical Name | This compound | |

| CAS Number | 17595-86-7 | |

| Molecular Formula | C₁₂H₁₀O₂S | |

| Molecular Weight | 218.27 g/mol | |

| Appearance | Yellow crystalline solid | Color arises from extended conjugation. |

| Melting Point | 138–141 °C | Sharp range indicates high crystallinity. |

| Solubility | Soluble: DCM, Chloroform, THF, Ethyl AcetateInsoluble: Water | Typical lipophilic ester profile. |

| LogP (Predicted) | ~3.5 | High lipophilicity. |

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following assignments are based on the specific electronic environment of the biaryl system.

1H NMR Spectroscopy (Representative Data)

Solvent: CDCl₃ (7.26 ppm reference) Field Strength: 400 MHz

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Doublet ( | 2H | Ar-H (Ortho to Ester) | Deshielded by the electron-withdrawing carbonyl group. |

| 7.68 | Doublet ( | 2H | Ar-H (Ortho to Thiophene) | Shielded relative to the ester-ortho protons; coupled to the thiophene ring. |

| 7.42 | Doublet of Doublets | 1H | Thiophene H-3 | Protons on the electron-rich thiophene ring are more shielded than the benzene protons. |

| 7.35 | Doublet of Doublets | 1H | Thiophene H-5 | |

| 7.11 | Doublet of Doublets | 1H | Thiophene H-4 | Most shielded aromatic proton. |

| 3.93 | Singlet | 3H | -OCH₃ (Methyl Ester) | Characteristic sharp singlet for methyl esters. |

Infrared (IR) Spectroscopy

-

1715–1725 cm⁻¹: Strong C=O stretching vibration (Ester).

-

1275 cm⁻¹: C–O stretching (Ester).

-

1600 cm⁻¹: C=C aromatic skeletal vibrations.

-

700–850 cm⁻¹: C–S stretching and thiophene ring breathing modes.

Synthesis & Provenance: The Suzuki-Miyaura Protocol

The synthesis of this compound is classically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This pathway is preferred for its high regioselectivity and tolerance of the ester functional group.

Reaction Mechanism & Workflow

The reaction couples Methyl 4-bromobenzoate with 2-Thiopheneboronic acid .

Key Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂.

-

Base: K₂CO₃ or Na₂CO₃ (Activates the boronic acid).

-

Solvent System: Toluene/Ethanol/Water (2:1:1) or DMF/Water (Promotes solubility of inorganic base).

Synthetic Pathway Diagram

Figure 1: Mechanistic pathway for the Suzuki-Miyaura coupling synthesis of the target compound.

Purification & Handling Protocol

Achieving the reported melting point (138–141 °C) requires rigorous removal of Palladium residues and homocoupled byproducts.

Purification Workflow[1]

-

Extraction: Partition the reaction mixture between Ethyl Acetate and Water. Wash the organic layer with Brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Recrystallization (Critical): The crude yellow solid is best purified by recrystallization from hot Methanol or Ethanol .

-

Note: If the crude is dark (Pd black contamination), filter through a pad of Celite/Silica before recrystallization.

-

Workflow Diagram

Figure 2: Step-by-step purification protocol to ensure high crystallinity and purity.

Stability & Storage

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long term) in a tightly sealed container.

-

Light Sensitivity: As a conjugated system, prolonged exposure to direct sunlight may cause gradual photo-degradation; amber vials are recommended.

References

-

Hoffman Fine Chemicals. (n.d.). This compound Specifications and MSDS. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the synthesis described).

-

National Institutes of Health (NIH). (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate Crystal Structure. (Context for Thiophene-Phenyl dihedral angles and crystallography). Retrieved from

-

Bidepharm. (n.d.).[1] CAS 17595-86-7 Product Details. Retrieved from

Sources

An In-depth Technical Guide to Methyl 4-(thiophen-2-yl)benzoate: Synthesis, Characterization, and Applications

Foreword: The Emergence of a Versatile Heterocyclic Building Block

The landscape of modern drug discovery and materials science is built upon the foundation of versatile molecular scaffolds that can be readily modified to achieve a desired function. Methyl 4-(thiophen-2-yl)benzoate, a seemingly unassuming bi-aryl compound, represents a significant nexus of aromatic and heteroaromatic chemistry. Its discovery is not marked by a singular event, but rather by the development of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions, that have made its synthesis both efficient and scalable. This guide provides an in-depth technical overview of this compound, from its rational synthesis to its structural characterization and its emerging applications, designed for researchers and professionals in the chemical sciences.

Strategic Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile route for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] The choice of this reaction is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps involving a palladium catalyst.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, methyl 4-bromobenzoate). This step results in the formation of a square planar Pd(II) complex.[1][2] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]

-

Transmetalation: For the transmetalation to occur, the organoboron species (thiophene-2-boronic acid) must be activated by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers the thiophene group to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic moieties from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for the synthesis of similar bi-aryl compounds.[5]

Materials:

-

Methyl 4-bromobenzoate

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. PPh₃ also serves as a ligand to stabilize the palladium species.

-

Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[4]

-

Solvent System: The biphasic toluene/water system is often employed in Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Structural Characterization and Data Presentation

The structural integrity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.[6][7]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.9 (s, 3H, -OCH₃), ~7.1 (dd, 1H, thiophene-H), ~7.3-7.6 (m, 4H, thiophene-H and benzoate-H), ~7.9-8.1 (d, 2H, benzoate-H) |

| ¹³C NMR | δ (ppm): ~52 (-OCH₃), ~125-135 (aromatic carbons), ~166 (C=O) |

| IR (cm⁻¹) | ~3100 (aromatic C-H stretch), ~1720 (C=O stretch), ~1600, 1450 (aromatic C=C stretch), ~1280, 1100 (C-O stretch) |

| Mass Spec. | m/z: 218.04 (M⁺) |

Interpretation of Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons, and a series of multiplets in the aromatic region corresponding to the protons on the thiophene and benzene rings.

-

¹³C NMR: The spectrum should display a signal for the methyl carbon, several signals in the aromatic region, and a characteristic downfield signal for the carbonyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum is predicted to show a strong absorption band for the carbonyl group of the ester, along with characteristic bands for the aromatic C-H and C=C stretching vibrations.[8][9]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.[10]

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Pharmaceutical Intermediate

The thiophene ring is a common motif in many biologically active compounds, and the ability to couple it to a functionalized benzene ring makes this compound a useful starting material for the synthesis of novel drug candidates. Thiophene-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory and anti-platelet agents.[11][12]

Building Block for Advanced Materials

The rigid, conjugated structure of this compound makes it an attractive building block for the synthesis of organic materials with interesting electronic and optical properties. Thiophene-based molecules have been extensively studied for their applications in organic electronics and as liquid crystals.[13][14][15][16][17] The ester functionality provides a handle for further chemical modification, allowing for the fine-tuning of the material's properties.

Conclusion: A Foundation for Future Innovation

This compound stands as a testament to the power of modern synthetic chemistry. Its efficient synthesis, enabled by the Suzuki-Miyaura cross-coupling reaction, has unlocked its potential as a versatile building block for a wide range of applications. This guide has provided a comprehensive overview of its synthesis, characterization, and potential uses, offering a solid foundation for researchers and scientists to build upon. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of foundational molecules like this compound will only increase.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

García-Melchor, M., & Suárez, A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7651. [Link]

-

Chen, Y., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(30), e202507123. [Link]

-

ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

-

ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]

-

Kappe, C. O. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Organic Chemistry Portal. [Link]

- Puttaraju, M., et al. (2017). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Journal of Applicable Chemistry, 6(5), 896-905. [https://www.google.com/search?q=Synthesis+and+characterization+of+some+novel+N-substituted+derivatives+of+3-(benzo[b]thiophen-2yl)-5-(4](

- Myers, A. The Suzuki Reaction. Chem 115.

-

Owolabi, B. O., et al. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830. [Link]

-

ResearchGate. (2020). NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. [Link]

-

Li, Q. (2025). Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Martina, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. [Link]

- Sice, J. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of Physical Chemistry, 57(5), 565-567.

-

Adams, J. P., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1434-1441. [Link]

-

Hoffman Fine Chemicals. CAS 17595-86-7 | this compound. [Link]

-

Wang, C.-H., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4652. [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Akesson, B., & Gronowitz, S. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Chemical Scripta, 22, 232-240. [Link]

-

ACS Publications. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. [Link]

-

Tao, Y., et al. (2010). Synthesis and characterization of thiophene-containing liquid crystals. Liquid Crystals, 37(8), 957-964. [Link]

-

Petronilli, A., Carofiglio, T., & Zardi, P. (2019). Direct Arylation of Thiophenes in Continuous Flow. Chemistry – A European Journal, 25(58), 13348-13353. [Link]

-

Liang, Y.-S., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1787. [Link]

-

ResearchGate. Thiophenes and Their Benzo Derivatives: Synthesis. [Link]

-

Arul Dhas, D., & Hubert Joe, I. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 4(4), 1-12. [Link]

-

PubChem. Methyl 4-ethenylbenzoate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Optical properties of thiophene-containing liquid crystalline and hybrid liquid crystalline materials. [Link]

-

NIST. Benzo[b]thiophene. [Link]

-

Urbanavičiūtė, I., et al. (2013). Optical properties of thiophene-containing liquid crystalline and hybrid liquid crystalline materials. New Journal of Chemistry, 37(12), 4109-4116. [Link]

-

Savoie, J., et al. (2012). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 112(3), 1849-1931. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Optical properties of thiophene-containing liquid crystalline and hybrid liquid crystalline materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Preliminary Biological Screening of Methyl 4-(thiophen-2-yl)benzoate: A Technical Guide

Executive Summary

Methyl 4-(thiophen-2-yl)benzoate represents a classic biaryl scaffold synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling. While often treated as a synthetic intermediate, this molecule possesses distinct pharmacophoric features—specifically the electron-rich thiophene ring conjugated to a benzoate ester—that warrant rigorous biological evaluation.

This guide outlines a standardized, self-validating workflow for the preliminary screening of this compound. The rationale is twofold: (1) Bioisosterism , where the thiophene acts as a lipophilic, electron-rich mimic of a phenyl ring, potentially enhancing binding affinity to hydrophobic pockets in enzymes like DNA gyrase or COX-2; and (2) Prodrug Potential , where the methyl ester moiety facilitates cellular membrane permeation before intracellular hydrolysis to the active free acid.

Section 1: In Silico Profiling (The "Go/No-Go" Filter)

Before wet-lab experimentation, computational modeling is essential to predict bioavailability and target affinity. This minimizes resource wastage on compounds with poor pharmacokinetic profiles.

ADMET Prediction

The methyl ester increases lipophilicity (LogP), which aids in crossing the lipid bilayer but may reduce aqueous solubility.

-

Protocol: Submit the SMILES string of this compound to SwissADME or similar platforms.

-

Key Parameters to Verify:

-

Lipinski’s Rule of 5: Ensure MW < 500, LogP < 5 (Likely ~3.5 for this molecule), H-bond donors < 5.

-

PAINS Filter: Check for Pan-Assay Interference Compounds (PAINS) to ensure the thiophene moiety doesn't cause false positives via non-specific reactivity.

-

Molecular Docking

-

Target Selection: Based on the biaryl structure, dock against:

-

Bacterial DNA Gyrase (e.g., PDB ID: 1KZN): Common target for thiophene-based antimicrobials.

-

COX-2 (e.g., PDB ID: 3LN1): To assess anti-inflammatory potential.

-

-

Success Metric: A binding energy lower than -7.0 kcal/mol suggests a high probability of biological activity.

Section 2: Experimental Workflow & Protocols

Compound Preparation (Critical Step)

This compound is hydrophobic. Improper solubilization is the leading cause of erratic screening data.

-

Stock Solution: Dissolve 10 mg of the compound in 1 mL of 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock.

-

Working Solution: Dilute with culture media (RPMI-1640 or Mueller-Hinton Broth).

-

Constraint: The final concentration of DMSO in the well must not exceed 1% (v/v) for bacteria or 0.5% (v/v) for mammalian cells, as DMSO itself is cytotoxic at higher levels.

Phase I: Antimicrobial Susceptibility Screening

Thiophene derivatives frequently exhibit activity against Gram-positive bacteria.

Method: Broth Microdilution Assay (CLSI Standards). Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

Protocol:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). -

Plate Setup: Use a 96-well flat-bottom plate.

-

Rows A-H: Serial 2-fold dilutions of this compound (Range: 512

g/mL to 1

-

-

Controls:

-

Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

-

Negative: Sterile Broth + 1% DMSO (No compound).

-

Growth Control: Bacteria + Broth (No compound).

-

-

Incubation: 37°C for 24 hours.

-

Readout: Add 20

L of Resazurin (Alamar Blue) dye.-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

Metric: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Phase II: Cytotoxicity & Antiproliferative Assay

To determine if the compound is a viable drug candidate or a general toxin, we must measure its Selectivity Index (SI).

Method: MTT Assay. Cell Lines: MCF-7 (Breast Cancer), HeLa (Cervical Cancer), and HDF (Human Dermal Fibroblasts - Normal Control).

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compound at varying concentrations (0.1 - 100

M). Incubate for 48h. -

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] Viable mitochondria reduce MTT to purple formazan crystals.

-

Solubilization: Dissolve crystals in DMSO.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

Section 3: Data Interpretation & Logic

The true value of the screen lies in the Selectivity Index (SI) .

| SI Value | Interpretation | Action |

| < 1.0 | Toxic to normal cells | Discard (General Toxin) |

| 1.0 - 2.0 | Low selectivity | Optimize (Modify ester group) |

| > 3.0 | Good selectivity | Lead Candidate (Proceed to in vivo) |

Mechanistic Insight: If the compound shows high potency in cells but low activity in cell-free enzyme assays, the methyl ester is likely acting as a prodrug, hydrolyzing intracellularly to the active benzoic acid derivative. If it is active in both, the intact ester is the pharmacophore.

Section 4: Visualization of Workflows

Screening Pipeline

This diagram illustrates the logical flow from synthesis to lead identification, emphasizing the feedback loops.

Figure 1: The iterative screening workflow for this compound, moving from chemical synthesis to biological validation.

Hypothetical Mechanism of Action

This diagram visualizes the "Prodrug Hypothesis" common to benzoate esters.

Figure 2: Proposed cellular uptake and activation mechanism. The lipophilic ester facilitates entry, while the hydrolyzed acid engages the target.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. Link

- Context: Establishes the foundational synthesis method for the biaryl scaffold.

-

Kalaria, P. N., et al. (2018). Thiophene scaffold as a privileged structure in drug discovery. Future Medicinal Chemistry, 10(12). Link

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

- Context: The authoritative standard for the MIC protocols described in Section 2.2.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

- Context: The original validation for the MTT assay used in Section 2.3.

-

Gouda, M. A., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.[4] Bulletin of the Chemical Society of Ethiopia, 36(2). Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 17595-86-7 | Benchchem [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(thiophen-2-yl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The Methyl 4-(thiophen-2-yl)benzoate scaffold and its derivatives are of significant interest in medicinal chemistry and materials science. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. Its fusion with a benzoate core creates a versatile biaryl structure that serves as a key intermediate in the synthesis of a wide array of compounds with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] This application note provides a detailed guide to the synthesis of this compound and its derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies

Two primary and robust methodologies are predominantly employed for the construction of the thiophene-aryl bond in this compound derivatives: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the classical Friedel-Crafts Acylation. The choice between these methods is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Modern Approach to Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This reaction is particularly well-suited for the synthesis of this compound derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[2]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., Methyl 4-bromobenzoate) to form a palladium(II) intermediate. This is often the rate-determining step.[4]

-

Transmetalation: The organoboron reagent (e.g., thiophene-2-boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[3][4]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a reliable method for the gram-scale synthesis of the target compound.

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate, thiophene-2-boronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add toluene, ethanol, and degassed water in a 4:1:1 ratio. To this mixture, add the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| Methyl 4-bromobenzoate | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Good to Excellent |

| 4-Iodobenzoic acid methyl ester | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | High |

| Methyl 4-triflyloxybenzoate | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene | Excellent |

Yields are qualitative and can vary based on specific reaction conditions and scale.

Friedel-Crafts Acylation: A Classic Route with Specific Applications

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be used to synthesize aryl ketones.[5] In the context of this compound derivatives, this approach typically involves the acylation of thiophene with a benzoyl chloride derivative, followed by esterification.

Mechanism of Friedel-Crafts Acylation

-

Formation of the Acylium Ion: A Lewis acid, such as aluminum chloride (AlCl₃), reacts with the acyl chloride to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the acylated product.

Reaction Scheme: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation pathway for the synthesis of a precursor to this compound.

Detailed Protocol: Synthesis of 4-(Thiophen-2-yl)benzoic Acid via Friedel-Crafts Acylation

This protocol outlines the synthesis of the carboxylic acid precursor, which can then be esterified to the final product.

Materials:

-

Thiophene (1.0 eq)

-

4-Chlorocarbonylbenzoic acid (1.1 eq)

-

Aluminum chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, suspend aluminum chloride in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-chlorocarbonylbenzoic acid in anhydrous dichloromethane dropwise via the dropping funnel.

-

Addition of Thiophene: After the addition is complete, add a solution of thiophene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[6] Separate the organic layer and extract the aqueous layer with dichloromethane.[6]

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be purified by recrystallization.

-

Esterification: The purified 4-(thiophen-2-yl)benzoic acid can be converted to this compound using standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

Applications in Drug Discovery and Materials Science

The this compound core is a privileged scaffold in medicinal chemistry. The thiophene ring is a bioisostere of the phenyl ring and can improve metabolic stability and cell membrane permeability.[5] Derivatives of this scaffold have been investigated for a range of biological activities:

-

Anti-inflammatory Agents: By mimicking the structures of known anti-inflammatory drugs, derivatives can be designed to target enzymes like cyclooxygenase (COX).

-

Anticancer Agents: The planar structure of the biaryl system can facilitate intercalation with DNA or binding to the active sites of kinases, which are often implicated in cancer progression.[5]

-

Antimicrobial and Antifungal Compounds: The sulfur atom in the thiophene ring can interact with metallic ions in enzymes that are crucial for microbial survival.

In materials science, the conjugated π-system of these molecules makes them attractive building blocks for organic semiconductors and other electronic materials.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. The Suzuki-Miyaura cross-coupling offers a versatile and high-yielding approach with broad functional group tolerance, making it the method of choice for the synthesis of diverse libraries of compounds. The Friedel-Crafts acylation, while a more classical method, remains a valuable tool, particularly when specific starting materials are readily available. The protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently synthesize and explore the potential of this important class of molecules in their respective fields.

References

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]

- Google Patents. (1941). Acylation of thiophene.

-

ResearchGate. (n.d.). Thiophenes and Their Benzo Derivatives: Synthesis. Available at: [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Available at: [Link]

-

ResearchGate. (2008). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Available at: [Link]

-

ACS Publications. (2000). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Available at: [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

-

MDPI. (2010). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

-

Journal of Chemical Sciences. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Available at: [Link]

-

SpringerLink. (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Available at: [Link]

-

ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available at: [Link]

-

The Royal Society of Chemistry. (2025). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Methyl 4-(thiophen-2-yl)benzoate as a Biaryl Scaffold in Drug Discovery

This guide details the medicinal chemistry applications of Methyl 4-(thiophen-2-yl)benzoate (CAS: 17595-86-7). It focuses on its role as a versatile biaryl building block for Structure-Activity Relationship (SAR) studies, specifically in the development of kinase inhibitors and anti-inflammatory agents where the phenyl-thiophene motif serves as a critical lipophilic pharmacophore.

Introduction: The Biaryl Privilege

In medicinal chemistry, the biaryl scaffold is a "privileged structure," appearing in nearly 20% of all small-molecule drugs. This compound represents a strategic intermediate where a phenyl ring is coupled to a thiophene.

Why this Molecule?

-

Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl group but with distinct electronic properties (electron-rich) and slightly reduced steric bulk. This often improves metabolic stability and solubility compared to biphenyl analogs.

-

Synthetic Handle: The methyl ester group at the para position serves as a protected carboxylic acid. It allows for late-stage diversification (e.g., conversion to amides, heterocycles, or alcohols) without interfering with the biaryl coupling step.

-

Target Class Relevance: This scaffold is prevalent in Kinase Inhibitors (targeting the ATP hinge region) and MMP Inhibitors (filling the S1' hydrophobic pocket).

Protocol A: Robust Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound with >98% purity on a gram scale.

This protocol utilizes the Suzuki-Miyaura cross-coupling reaction, favored for its tolerance of the ester functional group and mild conditions.

Reagents & Stoichiometry

| Component | Role | Equivalents | Amount (Example) |

| Methyl 4-bromobenzoate | Electrophile | 1.0 eq | 2.15 g (10 mmol) |

| 2-Thiopheneboronic acid | Nucleophile | 1.2 eq | 1.54 g (12 mmol) |

| Pd(dppf)Cl₂ · DCM | Catalyst | 3 mol% | 245 mg |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 eq | 3.45 g |

| 1,4-Dioxane / Water | Solvent System | 4:1 v/v | 40 mL / 10 mL |

Step-by-Step Methodology

-

Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with Argon (or N₂) for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Reagent Addition: Add Methyl 4-bromobenzoate, 2-Thiopheneboronic acid, and K₂CO₃ to the solvent.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask immediately with a septum.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:1) or LC-MS. The starting bromide should be consumed.

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Palladium black; wash with EtOAc.

-

Partition the filtrate between EtOAc (50 mL) and Water (50 mL).

-

Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Yield Expectation: 85–95% as a white/off-white solid.

-

Mechanistic Insight (Causality)

-

Choice of Catalyst: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand prevents rapid catalyst decomposition at 90°C and accelerates the reductive elimination step, crucial for forming the C-C bond between the electron-rich thiophene and the electron-deficient benzoate.

-

Base Selection: K₂CO₃ is strong enough to activate the boronic acid to the boronate species (the active nucleophile) but mild enough to prevent hydrolysis of the methyl ester during the coupling.

Protocol B: Divergent Library Generation (SAR Application)

Objective: To utilize the scaffold for generating a library of amide derivatives (potential enzyme inhibitors).

The methyl ester is a "mask." The true utility lies in hydrolyzing it to the acid, then coupling it with various amines to probe biological pockets.

Workflow Visualization

The following diagram illustrates the transformation from the raw building block to a bioactive library.

Caption: Divergent synthesis workflow converting the ester scaffold into a focused amide library for SAR profiling.

Detailed Steps

Step 1: Hydrolysis to the Free Acid

-

Dissolve this compound (1.0 eq) in THF/MeOH/H₂O (3:1:1).

-

Add LiOH·H₂O (3.0 eq). Stir at Room Temperature for 3 hours.

-

Acidify to pH 3 with 1N HCl. The acid product, 4-(thiophen-2-yl)benzoic acid , will precipitate. Filter and dry.

Step 2: Parallel Amide Coupling (Library Synthesis)

-

Activation: Dissolve the Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

-

Amine Addition: Add the specific amine (1.2 eq) (e.g., morpholine for solubility, fluoro-aniline for metabolic stability).

-

Reaction: Stir at RT for 12 hours.

-

Isolation: For high-throughput, use SCX-2 (Strong Cation Exchange) cartridges to trap the product (if basic) or standard aqueous workup.

Quality Control & Validation Data

To ensure the integrity of the scaffold before biological testing, compare against these standard metrics.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 138–141 °C | Capillary Method |

| ¹H NMR (CDCl₃) | δ 8.05 (d, 2H), 7.68 (d, 2H), 7.45 (d, 1H), 7.36 (d, 1H), 7.12 (t, 1H), 3.94 (s, 3H) | 400 MHz NMR |

| HPLC Purity | >98.0% (AUC) | UV @ 254 nm |

Self-Validation Check:

-

NMR Diagnostic: Look for the disappearance of the methyl singlet (3.94 ppm) after Hydrolysis (Step B1). If it remains, hydrolysis is incomplete.

-

TLC Diagnostic: The ester is significantly less polar (higher Rf) than the acid. The acid will streak on silica unless 1% Acetic Acid is added to the eluent.

References

-

Thiophenes in Medicinal Chemistry

-

Suzuki Coupling Mechanism & Applications

-

Compound Data (CAS 17595-86-7)

- Title: Methyl 4-(thiophen-2-yl)

-

Source: Hoffman Fine Chemicals.[8]

-

Benzoic Acid Derivatives in Oncology

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 46496-80-4: 2-(thiophen-2-ylcarbonyl)benzoic acid [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. preprints.org [preprints.org]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. ijarsct.co.in [ijarsct.co.in]

Methyl 4-(thiophen-2-yl)benzoate: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of the Thiophene-Benzene Scaffold

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. Methyl 4-(thiophen-2-yl)benzoate, a bifunctional aromatic compound, has emerged as a highly valuable scaffold, seamlessly integrating the electron-rich thiophene ring with a functionalized benzene moiety. This unique combination offers a confluence of chemical reactivity and structural rigidity, making it a cornerstone in the development of novel pharmaceuticals and advanced materials. The thiophene ring, a well-established pharmacophore, imparts desirable electronic properties and metabolic stability to drug candidates, while the methyl benzoate group provides a versatile handle for a wide array of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key applications, and detailed experimental protocols involving this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is critical for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂S | - |

| Molecular Weight | 218.27 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 95-98 °C | [Vendor Data] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.69 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (dd, J = 3.6, 1.1 Hz, 1H, Th-H), 7.40 (dd, J = 5.1, 1.1 Hz, 1H, Th-H), 7.13 (dd, J = 5.1, 3.6 Hz, 1H, Th-H), 3.93 (s, 3H, -OCH₃).[1]

-

¹³C NMR (101 MHz, CDCl₃): δ 166.8, 142.8, 138.2, 130.1, 129.2, 128.4, 128.1, 125.9, 125.0, 52.3.[2]

-

IR (KBr, cm⁻¹): ~3100 (Ar-H stretch), ~2950 (C-H stretch, methyl), ~1720 (C=O stretch, ester), ~1605, 1500 (C=C stretch, aromatic), ~1280 (C-O stretch, ester).[3]

-

Mass Spectrometry (EI): m/z (%) = 218 (M⁺), 187 ([M-OCH₃]⁺), 159 ([M-COOCH₃]⁺).[3]

Synthesis of this compound: A Protocol Grounded in Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction provides a robust and high-yielding pathway to construct the C-C bond between the thiophene and benzene rings.

Causality in Experimental Design:

The choice of the Suzuki-Miyaura coupling is predicated on its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The palladium catalyst, typically in its Pd(0) active form, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid partner, forming a more nucleophilic boronate species that readily undergoes transmetalation. The solvent system is selected to ensure the solubility of all reactants and to facilitate efficient heat transfer.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), thiophene-2-boronic acid (1.2 eq), and the palladium catalyst (0.03 eq).

-

Solvent and Base Addition: Add toluene and ethanol in a 4:1 ratio to the flask, followed by an aqueous solution of the carbonate base (2.0 eq). The total solvent volume should be sufficient to ensure good stirring.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Confirm the identity and purity of the product by NMR and mass spectrometry.

Application in the Synthesis of Advanced Materials: Precursors for Organic Electronics

The rigid, conjugated structure of this compound makes it an excellent building block for the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and conductive polymers.[6][7] The thiophene unit serves as an electron-donating moiety, while the benzoyl portion can be further functionalized to tune the electronic and photophysical properties of the final material.

Heck Coupling for the Synthesis of a Stilbene Derivative: A Gateway to Conjugated Polymers

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene.[8][9] In this application, the aryl halide is generated from this compound, and it is coupled with an acrylate to extend the conjugation, a key step in building up the backbone of a conductive polymer.

Detailed Experimental Protocol: Heck Coupling

Materials:

-

This compound (1.0 eq) (assumed to be converted to the corresponding aryl halide, e.g., 4-iodo- or 4-bromo-derivative, in a prior step not detailed here)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl halide derived from this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Reagent Addition: Add the solvent (DMF or acetonitrile), followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired stilbene derivative.

Application in Medicinal Chemistry: Scaffolding for Anti-Inflammatory Agents

The thiophene moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10] Its bioisosteric relationship with the phenyl ring allows for the modulation of pharmacokinetic and pharmacodynamic properties. This compound serves as an excellent starting point for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those targeting cyclooxygenase (COX) enzymes.[11][12]

Synthesis of a Celecoxib Analog: A COX-2 Inhibitor

The following protocol outlines a synthetic route to a celecoxib analog, where the central pyrazole ring is constructed from a diketone intermediate derived from this compound.

Conceptual Protocol: Synthesis of a COX-2 Inhibitor Analog

This conceptual protocol illustrates the synthetic logic. Specific reagents and conditions would require optimization.

-

Formation of the 1,3-Diketone: The methyl ester of this compound can be converted to a more reactive species (e.g., an acid chloride or Weinreb amide) and then subjected to a Claisen-type condensation with a trifluoromethyl ketone to generate the key 1,3-diketone intermediate.

-

Pyrazole Ring Formation: The resulting 1,3-diketone is then cyclized with a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine) in a suitable solvent like ethanol with catalytic acid to form the pyrazole ring system.

-

Final Modifications: If necessary, the ester group on the benzene ring can be hydrolyzed and converted to other functional groups to modulate the drug's properties.

Conclusion

This compound is a building block of significant strategic importance in organic synthesis. Its straightforward preparation via robust cross-coupling methodologies, coupled with the versatile reactivity of its constituent aromatic rings, provides access to a diverse range of complex molecular architectures. The detailed protocols and conceptual frameworks presented in this application note are intended to empower researchers to leverage the full potential of this valuable compound in the pursuit of novel materials and therapeutic agents. The inherent properties of the thiophene-benzene scaffold ensure that this compound will continue to be a key player in the ever-evolving field of organic chemistry.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201101329]

- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100(8), 3009-3066. [URL: https://pubs.acs.org/doi/abs/10.1021/cr9903048]

- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982, 27, 345-390. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or027.02]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [URL: https://www.youtube.

- Liang, Y.-S., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1787. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3151520/]

- Liang, Y.-S., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. ResearchGate. [URL: https://www.researchgate.

- Singh, D. P., Kumar, S., & Butcher, R. J. (2012). Methyl 2-(thiophene-2-carboxamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1765. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3379555/]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 2022, 7(30), 26355–26366. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02195]

- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Sayed, M. A.-A., & El-Gamal, K. M. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(23), 15679-15694. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10188339/]

- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 2013, 9, 2839–2849. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3878701/]

- ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [https://www.researchgate.

- da Silva, N. A. do A., & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [URL: https://www.mdpi.com/2673-4583/14/1/105]

- Pękala, E., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(21), 13079. [URL: https://www.mdpi.com/1422-0067/23/21/13079]

- ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the standard conditions of Table 1. Retrieved from [https://www.researchgate.net/figure/Heck-reaction-between-4-iodoanisole-and-methyl-acrylate-employing-the-standard-conditions_fig2_273138814]

- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [http://www.orgsyn.org/demo.aspx?prep=v96p0348]

- ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64271c013848464f6641e4d1]

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title]. Retrieved from [https://www.rsc.

- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [URL: https://zenodo.org/record/3866299]

- Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved from [https://slideplayer.com/slide/8034511/]

- Asadi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3508. [URL: https://www.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer. Retrieved from [https://www.benchchem.

- ResearchGate. (n.d.). Synthesis of bis(thiophen-2-yl)benzothiadiazole scaffold donor-acceptor polymers: studies of polymerization, electrical, optical, and photovoltaic properties. Retrieved from [https://www.researchgate.net/publication/364969248_Synthesis_of_bisthiophen-2-ylbenzothiadiazole_scaffold_donor-acceptor_polymers_studies_of_polymerization_electrical_optical_and_photovoltaic_properties]

- ResearchGate. (n.d.). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Retrieved from [https://www.researchgate.net/publication/230740922_Synthesis_of_2-methylsulfonyl-5-4-methylsulfonyl_phenyl-4-phenyl-1H-5-14_Cimidazole_a_selective_COX-2_inhibitor_via_asymmetrical_benzoins]

- Wikipedia. (n.d.). Metal–organic framework. Retrieved from [https://en.wikipedia.org/wiki/Metal%E2%80%93organic_framework]

- L'abbate, M., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 14(6), 1222. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951111/]